molecular formula C10H16N2O B15242041 6-(Tert-butoxy)-4-methylpyridin-3-amine

6-(Tert-butoxy)-4-methylpyridin-3-amine

Cat. No.: B15242041
M. Wt: 180.25 g/mol
InChI Key: LMZBSVSPZWAFRU-UHFFFAOYSA-N
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Description

6-(Tert-butoxy)-4-methylpyridin-3-amine is an organic compound that features a pyridine ring substituted with a tert-butoxy group at the 6-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butoxy)-4-methylpyridin-3-amine typically involves the introduction of the tert-butoxy group and the methyl group onto the pyridine ring. One common method involves the reaction of 4-methylpyridin-3-amine with tert-butyl alcohol in the presence of an acid catalyst to form the desired product. The reaction conditions often include heating the mixture to facilitate the formation of the tert-butoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butoxy)-4-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

6-(Tert-butoxy)-4-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Tert-butoxy)-4-methylpyridin-3-amine involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    6-(Tert-butoxy)-4-chloropyridine: Similar structure but with a chlorine atom instead of a methyl group.

    6-(Tert-butoxy)-4-aminopyridine: Similar structure but with an amino group instead of a methyl group.

Uniqueness

6-(Tert-butoxy)-4-methylpyridin-3-amine is unique due to the presence of both the tert-butoxy and methyl groups, which can impart distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

4-methyl-6-[(2-methylpropan-2-yl)oxy]pyridin-3-amine

InChI

InChI=1S/C10H16N2O/c1-7-5-9(12-6-8(7)11)13-10(2,3)4/h5-6H,11H2,1-4H3

InChI Key

LMZBSVSPZWAFRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1N)OC(C)(C)C

Origin of Product

United States

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